N-cyclopropyl-N'-[(pyridin-3-yl)methyl]ethanediamide
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Overview
Description
N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide is an organic compound with the molecular formula C11H13N3O2. It is known for its unique structure, which includes a cyclopropyl group and a pyridin-3-ylmethyl group attached to an ethanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide can be synthesized through a multi-step process. One common method involves the reaction of pyridin-3-ylmethylamine with cyclopropyl isocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the synthesis. The use of high-throughput screening and process optimization techniques can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with various functional groups replacing the original substituents.
Scientific Research Applications
N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N’-[(pyridin-2-yl)methyl]ethanediamide
- N-cyclopropyl-N’-[(pyridin-4-yl)methyl]ethanediamide
- N-methyl-N’-[(pyridin-3-yl)methyl]ethanediamide
Uniqueness
N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N-cyclopropyl-N'-[(pyridin-3-yl)methyl]ethanediamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a cyclopropyl group linked to a pyridine moiety through an ethylenediamine framework, suggesting potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways. For instance, it has been noted that cyclopropyl derivatives can enhance hydrogen bonding characteristics, improving inhibitor efficacy against targets like p38α MAP kinase, which is crucial in inflammatory responses .
- Receptor Modulation : It may interact with receptors involved in cell signaling pathways, potentially influencing processes such as cell proliferation and apoptosis .
Antimicrobial and Anticancer Properties
Research indicates that compounds similar to this compound exhibit antimicrobial and anticancer properties. For example:
- Antimicrobial Activity : Investigations have shown that certain derivatives possess significant antimicrobial effects, making them candidates for developing new antibiotics .
- Anticancer Activity : Studies have highlighted the potential of similar structures in inducing apoptosis in cancer cells. In vitro assays demonstrated that related compounds could outperform established chemotherapeutic agents in cytotoxicity against specific cancer cell lines .
Data Table: Biological Activities and Research Findings
Case Studies
Case studies provide valuable insights into the practical applications and effects of this compound.
-
Case Study on Anticancer Efficacy :
- A study involving the administration of a related compound to murine models demonstrated a reduction in tumor size compared to controls. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
- Clinical Trials for Inflammatory Diseases :
Properties
IUPAC Name |
N'-cyclopropyl-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-10(11(16)14-9-3-4-9)13-7-8-2-1-5-12-6-8/h1-2,5-6,9H,3-4,7H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXKCNDSZFUHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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